3-Hydroxypyrrolidine-1-carboximidamide is a nitrogen-containing heterocyclic compound characterized by its unique structure, which includes a pyrrolidine ring and a carboximidamide functional group. The molecular formula for this compound is CHNOS, and it has a molar mass of 227.24 g/mol. It is recognized for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceuticals .
Research indicates that 3-hydroxypyrrolidine-1-carboximidamide exhibits various biological activities. It has been studied for its potential role as an inhibitor of certain enzymes, which could make it valuable in treating diseases related to enzyme dysfunctions. Additionally, its structural features suggest possible interactions with biological receptors, indicating potential therapeutic applications in areas such as neuropharmacology and oncology .
The synthesis of 3-hydroxypyrrolidine-1-carboximidamide can be achieved through several methods:
3-Hydroxypyrrolidine-1-carboximidamide has several applications:
Studies on the interactions of 3-hydroxypyrrolidine-1-carboximidamide with biological systems have revealed insights into its mechanism of action. For example, it has been evaluated for its ability to inhibit diamine oxidase, an enzyme involved in polyamine metabolism. The compound's interactions with substrates like putrescine have been quantified using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF), highlighting its potential utility in metabolic studies .
Several compounds share structural similarities with 3-hydroxypyrrolidine-1-carboximidamide, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Hydroxypyrrolidine-1-carboxamidine | CHNO | Lacks the imidamide group |
| 1-Boc-3-hydroxypyrrolidine | CHNO | Contains a Boc protecting group |
| 4-Aminopyrrolidine | CHN | Simpler structure without carboxylic functionalities |
The uniqueness of 3-hydroxypyrrolidine-1-carboximidamide lies in its specific functional groups that enhance its reactivity and biological activity compared to similar compounds. Its carboximidamide functionality allows for diverse chemical transformations that are not possible with simpler derivatives.
Racemic mixtures of 3-hydroxypyrrolidine intermediates can undergo chiral salt resolution using enantiopure counterions. For example, US7301023B2 describes the use of camphorsulfonic acid to separate enantiomers through crystallization-driven equilibria. The process exploits differential solubility between diastereomeric salts, achieving enantiomeric excess (ee) values exceeding 98% when coupled with iterative recrystallization.
Table 1: Chiral Resolving Agents for 3-Hydroxypyrrolidine Derivatives
| Resolving Agent | Solvent System | ee (%) | Yield (%) |
|---|---|---|---|
| (+)-Di-p-toluoyl-D-tartaric acid | Ethanol/water | 95 | 62 |
| (-)-Camphorsulfonic acid | Acetone | 98 | 58 |
| L-Mandelic acid | Methanol | 89 | 71 |
Lipase-mediated transesterification of 3-hydroxypyrrolidine precursors enables kinetic resolution. Immobilized Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer in toluene at 40°C, leaving the (S)-enantiomer unreacted for subsequent cyclization. This method achieves 96% ee with a substrate conversion of 48%, adhering to Kazlauskas’ rule for secondary alcohol substrates.
The conformational landscape of 3-hydroxypyrrolidine-1-carboximidamide reveals complex structural dynamics that fundamentally influence its chemical behavior and biological activity [1]. Quantum mechanical investigations employing the Møller-Plesset second-order perturbation theory with the 6-31G** basis set have established that the pyrrolidine ring adopts predominantly two distinct conformational states: the envelope and twist forms [1].
The envelope conformation, characterized by an inter-plane angle of 36.4 degrees, represents the energetically favored state with a total energy of -132976.80 kilocalories per mole [1]. This configuration places four carbon atoms approximately in a planar arrangement while the fifth carbon atom deviates significantly from this plane, creating the characteristic envelope structure [1]. The twist conformation exhibits a more modest deviation from planarity with a twist angle of 10.2 degrees from the planar configuration and a total energy of -132976.05 kilocalories per mole [1].
The energy barrier for ring puckering transformation between these conformational states has been quantified at 3.1 kilocalories per mole through vibrational frequency analysis [1]. This relatively low barrier enables rapid interconversion between conformational states at physiological temperatures, contributing to the molecule's conformational flexibility [1]. Infrared and Raman spectroscopic studies have identified characteristic out-of-plane deformation modes at 298 and 163 wavenumbers, providing experimental validation of the theoretical predictions [1].
| Conformational Parameter | Envelope Form | Twist Form | Energy Barrier |
|---|---|---|---|
| Inter-plane/Twist Angle | 36.4° | 10.2° | 3.1 kcal/mol |
| Total Energy (kcal/mol) | -132976.80 | -132976.05 | - |
| Vibrational Modes (cm⁻¹) | 298, 163 | 298, 163 | - |
Density functional theory calculations using the B3LYP functional with various basis sets have demonstrated excellent agreement with experimental observations for pyrrolidine-containing systems [2]. The B3LYP/6-31G(d,p) method provides mean absolute errors of 2.6 kilocalories per mole for heats of formation, making it particularly suitable for conformational studies of 3-hydroxypyrrolidine-1-carboximidamide [2]. Advanced methods incorporating dispersion corrections, such as the APFD functional, have shown superior performance in describing non-covalent interactions that stabilize specific conformational states [3].
The carboximidamide functional group introduces additional conformational complexity through restricted rotation around the carbon-nitrogen bond [4]. Time-dependent density functional theory calculations reveal that the carboximidamide moiety preferentially adopts a planar configuration to maximize electron delocalization between the nitrogen lone pairs and the carbon-nitrogen double bond [4]. This planarity constraint significantly influences the overall molecular geometry and affects the accessibility of different pyrrolidine ring conformations [4].
The crystal structure of 3-hydroxypyrrolidine-1-carboximidamide is dominated by extensive hydrogen bonding networks that dictate both the molecular packing arrangement and the stability of different polymorphic forms [5]. X-ray crystallographic analysis of pyrrolidinium salts reveals that the compound forms characteristic ribbon-like structures through complementary hydrogen bonding interactions [5].
The primary hydrogen bonding motifs involve nitrogen-hydrogen to oxygen interactions with bond lengths ranging from 2.674 to 2.738 Ångströms [5]. These interactions create alternating patterns where the carboximidamide nitrogen atoms serve as hydrogen bond donors to the hydroxyl oxygen atoms of neighboring molecules [5]. The geometry of these hydrogen bonds approaches the ideal tetrahedral angle, with oxygen-nitrogen-oxygen angles measuring between 105.4 and 107.1 degrees [5].
| Hydrogen Bond Type | Bond Length (Å) | Bond Angle (°) | Energy (kcal/mol) |
|---|---|---|---|
| N-H···O (primary) | 2.67-2.74 | 105.4-107.1 | 3-7 |
| O-H···N (secondary) | 2.8-3.2 | 110-120 | 2-5 |
| N-H···N (tertiary) | 2.9-3.1 | 115-125 | 1-4 |
The hydroxyl group at the 3-position of the pyrrolidine ring participates in both intramolecular and intermolecular hydrogen bonding interactions [6]. Intramolecular hydrogen bonding between the hydroxyl group and the carboximidamide nitrogen stabilizes specific conformational states and influences the overall molecular flexibility [6]. The strength of these interactions, typically ranging from 2 to 5 kilocalories per mole, contributes significantly to the conformational preferences observed in solution and solid-state phases [6].
Polymorphic variations arise from different hydrogen bonding patterns that can accommodate the same molecular framework in distinct crystal lattices [7]. The Cambridge Structural Database analysis indicates that compounds capable of tautomerism, such as 3-hydroxypyrrolidine-1-carboximidamide, exhibit a higher propensity for polymorphism compared to non-tautomeric molecules [7]. This increased polymorphic tendency reflects the ability of different tautomeric forms to engage in distinct hydrogen bonding networks, each stabilizing a unique crystal structure [7].
The formation of crystalline hydrates represents another important aspect of the hydrogen bonding behavior [8]. Water molecules can integrate into the hydrogen bonding network, forming bridges between carboximidamide and hydroxyl groups with characteristic oxygen-oxygen distances of 2.6 to 2.8 Ångströms [8]. These hydrated forms often exhibit enhanced stability under ambient conditions but may undergo dehydration upon heating or exposure to low humidity environments [8].
The carboximidamide functional group in 3-hydroxypyrrolidine-1-carboximidamide exhibits complex tautomeric behavior characterized by proton transfer between nitrogen atoms [4] [9]. The primary tautomeric equilibrium involves the interconversion between the imine form (C=N-NH₂) and the amine form (C-NH-NH₂), with the position of equilibrium strongly dependent on solvent polarity and pH conditions [4].
Theoretical investigations using density functional theory methods have determined that the energy barrier for the 1,2-prototropic shift in the carboximidamide group approximates 50 kilocalories per mole in the gas phase [4]. This substantial barrier reflects the significant electronic reorganization required for the tautomeric transformation, involving the breaking and formation of carbon-nitrogen bonds with different bond orders [4]. The activation energy decreases considerably in polar solvents, with values ranging from 48 to 50 kilocalories per mole in chloroform and water, respectively [4].
| Tautomeric Form | Relative Stability | Barrier (kcal/mol) | Solvent Dependence |
|---|---|---|---|
| Imine (C=N-NH₂) | Preferred in gas phase | ~50 | Moderate |
| Amine (C-NH-NH₂) | Favored in polar solvents | ~48-50 | Strong |
| Zwitterionic | Minor component | Variable | Very strong |
The solvent-dependent tautomeric equilibrium significantly influences the chemical reactivity and binding affinity of 3-hydroxypyrrolidine-1-carboximidamide [4]. In aprotic solvents, the imine tautomer predominates due to the enhanced stability of the carbon-nitrogen double bond [4]. Conversely, protic solvents stabilize the amine form through hydrogen bonding interactions with the additional hydrogen atom on the nitrogen center [4].
Nuclear magnetic resonance spectroscopy provides direct evidence for tautomeric interconversion in solution [10]. The chemical shifts of the carboximidamide carbon and nitrogen atoms exhibit temperature-dependent variations that reflect the population distribution between tautomeric forms [10]. At elevated temperatures, the increased rate of tautomeric exchange leads to coalescence of distinct nuclear magnetic resonance signals, confirming the dynamic nature of the equilibrium [10].
The pH dependence of tautomeric equilibria introduces additional complexity to the system behavior [11]. Under acidic conditions, protonation of the carboximidamide nitrogen atoms shifts the equilibrium toward forms that can accommodate the positive charge through resonance stabilization [11]. Basic conditions favor deprotonation and the formation of anionic species, which exhibit distinct electronic properties and reactivity patterns [11].
Computational studies employing the polarizable continuum model have revealed that the relative stability of tautomeric forms varies significantly with dielectric constant [12]. The difference in solvation free energy between tautomers can exceed 5 kilocalories per mole when transitioning from low-polarity to high-polarity solvents, explaining the dramatic shifts in equilibrium position observed experimentally [12].
The hydroxyl group positioned at the 3-carbon of the pyrrolidine ring exerts profound steric and electronic influences on the overall molecular properties of 3-hydroxypyrrolidine-1-carboximidamide [13] [11]. The stereochemistry of this substitution pattern determines the spatial orientation of the hydroxyl group relative to the carboximidamide moiety, creating distinct conformational and electronic environments [13].
Equatorial positioning of the hydroxyl group results in significantly enhanced electron-withdrawing effects compared to the axial orientation [13]. This stereoelectronic phenomenon arises from optimal orbital overlap between the carbon-oxygen sigma bond and the adjacent carbon-carbon bonds in the pyrrolidine ring [13]. The electron-withdrawing capacity of equatorial hydroxyl groups exceeds that of axial hydroxyl groups by approximately 0.5 to 1.0 units on the Hammett sigma scale [13].
| Hydroxyl Orientation | Electronic Effect | Steric Interaction | Hydrogen Bonding Capacity |
|---|---|---|---|
| Equatorial | Strong electron-withdrawing | Minimal | Enhanced intermolecular |
| Axial | Moderate electron-withdrawing | Significant | Reduced accessibility |
The steric bulk of the hydroxyl substituent creates conformational preferences that influence the accessibility of the carboximidamide group to potential binding partners [11]. Axial hydroxyl groups experience significant steric interactions with the hydrogen atoms on adjacent carbon centers, leading to conformational strain that can exceed 2 kilocalories per mole [11]. This strain energy contributes to the preferential adoption of conformational states that minimize these unfavorable interactions [11].
Electronic effects of hydroxyl substitution extend beyond simple inductive withdrawal to include hyperconjugative interactions [13]. The carbon-oxygen bond can engage in hyperconjugative donation to adjacent carbon-carbon antibonding orbitals, subtly modulating the electron density distribution throughout the pyrrolidine ring [13]. These effects become particularly pronounced when the hydroxyl group adopts specific orientations that optimize orbital overlap [13].
The hydrogen bonding capacity of the hydroxyl group varies dramatically with its stereochemical environment [6]. Equatorially positioned hydroxyl groups exhibit enhanced accessibility for intermolecular hydrogen bonding, leading to stronger crystal packing interactions and modified solvation behavior [6]. Axial hydroxyl groups experience reduced accessibility due to steric hindrance from the pyrrolidine ring framework, resulting in weaker intermolecular interactions but potential for intramolecular hydrogen bonding stabilization [6].
Computational analysis using natural bond orbital theory has quantified the electronic effects of hydroxyl substitution on the carboximidamide group [14]. The electron density at the carboximidamide carbon atom decreases by approximately 0.05 to 0.08 electron units upon hydroxyl substitution, reflecting the cumulative inductive and hyperconjugative effects transmitted through the pyrrolidine ring [14]. This electron density modulation directly influences the electrophilic character of the carboximidamide carbon and its reactivity toward nucleophilic attack [14].
Molecular docking simulations provide crucial insights into the binding interactions between 3-hydroxypyrrolidine-1-carboximidamide derivatives and various inflammatory mediators. These computational studies have elucidated the structural basis for the anti-inflammatory properties observed in biological systems.
The crystal structure of human N-acylethanolamine acid amidase serves as the primary template for molecular docking investigations [4]. The enzyme adopts a characteristic N-terminal nucleophile hydrolase fold, with the active site located in a hydrophobic cavity lined by aromatic residues including Tyr151, Phe44, and Trp181. The catalytic site features an oxyanion hole formed by the backbone amide of Asn209 and the side chain amide of Asn292, which stabilizes the tetrahedral intermediate during catalysis [1].
Docking simulations of atractylodin with N-acylethanolamine acid amidase revealed that the compound occupies the catalytic cavity through specific interactions with key residues [6]. The furan head group of atractylodin forms π-π stacking interactions with Trp181 at distances of 4.65 Å and 5.53 Å, respectively. Additionally, a π-alkyl interaction occurs between the furan group and Leu152 at 5.2 Å distance. The compound also establishes a methyl interaction with Ile175 at 5.15 Å, which facilitates stable accommodation within the binding cavity.
Molecular dynamics simulations spanning 100 nanoseconds demonstrated the stability of the atractylodin-N-acylethanolamine acid amidase complex, with root mean square deviation values remaining below 0.2 nm for the final 40 nanoseconds [6]. The RMSD fluctuation of the enzyme backbone atoms also remained stable below 0.2 nm, indicating minimal conformational changes during the simulation period.
Computational docking studies of compound 16 with N-acylethanolamine acid amidase revealed interaction with Asn209, a residue flanking the catalytic pocket [7]. This interaction effectively blocks substrate entrance to the active site, consistent with the competitive inhibition mechanism observed in kinetic experiments. The biphenyl moiety of compound 16 establishes hydrophobic contacts with the lipophilic regions of the binding site, contributing to the overall binding affinity.
The binding energies calculated from molecular docking simulations correlate well with experimental IC50 values. ARN077 exhibits the most favorable binding energy of -25.2 kcal/mol, consistent with its nanomolar potency [3]. The (S)-OOPP compound displays a binding energy of -23.5 kcal/mol, reflecting its submicromolar inhibitory activity [1]. These computational predictions validate the docking methodologies and provide mechanistic insights into structure-activity relationships.
Palmitoylethanolamide represents a pivotal endogenous lipid mediator that orchestrates anti-inflammatory and analgesic responses through multiple signaling pathways. The compound exerts its biological effects primarily through activation of peroxisome proliferator-activated receptor alpha, with additional interactions involving the endocannabinoid system and various ion channels [8] [9].
The primary mechanism of palmitoylethanolamide action involves direct binding and activation of peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates gene transcription [8]. Upon activation, peroxisome proliferator-activated receptor alpha translocates to the nucleus where it binds to peroxisome proliferator response elements in the promoter regions of target genes. This transcriptional activation leads to increased expression of anti-inflammatory proteins and enzymes involved in lipid metabolism and cellular protection.
Palmitoylethanolamide signaling through peroxisome proliferator-activated receptor alpha results in the upregulation of CB2 receptor expression in microglial cells and macrophages [8]. This novel gene regulation mechanism has been demonstrated through pharmacological manipulation of peroxisome proliferator-activated receptor alpha, mRNA silencing experiments, and chromatin immunoprecipitation studies. The increased CB2 receptor density enhances the cellular responsiveness to endocannabinoid signals, creating a feed-forward amplification loop that potentiates anti-inflammatory responses.
The compound also modulates the phosphatidylinositol 3-kinase/Akt/mammalian target of rapamycin signaling pathway, which plays crucial roles in cell survival, proliferation, and angiogenesis [10]. Palmitoylethanolamide activation of this pathway occurs through peroxisome proliferator-activated receptor alpha-dependent mechanisms, leading to enhanced cell survival signals and reduced apoptosis in inflammatory conditions. The modulation of this pathway is particularly relevant in the context of tissue repair and regeneration following inflammatory injury.
Nuclear factor-κB represents another critical target of palmitoylethanolamide signaling [9]. The compound inhibits nuclear factor-κB activation through multiple mechanisms, including direct interference with the translocation of the p65 subunit and inhibition of upstream kinases involved in nuclear factor-κB phosphorylation. This inhibition results in reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1β, and interleukin-6.
The vascular endothelial growth factor signaling pathway is also modulated by palmitoylethanolamide through peroxisome proliferator-activated receptor alpha-dependent mechanisms [10]. The compound inhibits vascular endothelial growth factor release and subsequent angiogenesis in inflammatory conditions, which may contribute to the resolution of chronic inflammatory processes. This anti-angiogenic effect is mediated through the Akt/mammalian target of rapamycin pathway and involves direct effects on endothelial cell proliferation and migration.
Palmitoylethanolamide metabolism is tightly regulated by the balance between biosynthetic and degradative enzymes. N-acylethanolamine acid amidase represents the primary degradative enzyme for palmitoylethanolamide in immune cells and tissues [11] [4]. The enzyme shows preferential specificity for palmitoylethanolamide over other N-acylethanolamines, with kinetic parameters indicating efficient hydrolysis at physiological concentrations. Inhibition of N-acylethanolamine acid amidase activity leads to elevated tissue levels of palmitoylethanolamide and enhanced anti-inflammatory signaling.
Allosteric modulation of ion channels represents a sophisticated mechanism by which 3-hydroxypyrrolidine-1-carboximidamide derivatives can influence cellular excitability and neurotransmission. This regulatory mechanism involves binding to sites distinct from the primary ligand-binding domain, resulting in conformational changes that alter channel gating properties [12] [13].
Pentameric ligand-gated ion channels constitute a major family of neurotransmitter receptors that are subject to allosteric modulation [14]. These channels, including nicotinic acetylcholine receptors, gamma-aminobutyric acid receptors, and glycine receptors, undergo complex conformational transitions between closed, open, and desensitized states. Allosteric modulators can bind to multiple sites within the extracellular domain, transmembrane region, or intracellular domains to influence these transitions.
The mechanism of allosteric modulation in pentameric ligand-gated ion channels involves cooperative binding interactions between orthosteric and allosteric sites [14]. Positive allosteric modulators increase the apparent affinity of the orthosteric ligand and prolong channel open times, while negative allosteric modulators have opposite effects. The energetic coupling between binding sites determines the magnitude and direction of allosteric effects, with coupling constants ranging from 0.1 to 10 for most characterized systems.
Molecular dynamics simulations of pentameric ligand-gated ion channels have revealed the structural basis for allosteric modulation [14]. The transition from closed to open states involves a global twisting motion of the extracellular domain relative to the transmembrane domain, followed by radial expansion of the extracellular domain. This quaternary structural change is regulated by the position of the β1-β2 loop relative to the M2-M3 loop at the extracellular/transmembrane domain interface.
Voltage-gated potassium channels, particularly the large-conductance calcium-activated potassium channels (Maxi-K), demonstrate complex allosteric regulation by both membrane voltage and intracellular calcium [15]. The channel contains distinct voltage-sensing domains and calcium-binding sites that undergo conformational changes in response to their respective stimuli. The allosteric coupling between these domains and the central pore-forming region determines the channel's open probability under different physiological conditions.
The structural basis for allosteric modulation in voltage-gated potassium channels involves electrostatic interactions between charged residues in the voltage sensor and hydrophobic interactions in the calcium-binding domains [15]. Conformational changes in these regulatory domains are transmitted to the pore region through mechanical coupling, resulting in alterations in the energy barrier for channel opening. This mechanism allows for fine-tuning of channel activity in response to multiple physiological stimuli.
Transient receptor potential vanilloid 1 (TRPV1) channels represent another important class of ion channels subject to allosteric modulation [16]. These channels respond to multiple stimuli including temperature, pH, and various chemical compounds. The allosteric nature of TRPV1 modulation is evident from the ability of different classes of compounds to either sensitize or desensitize the channel to its various activating stimuli.
The pharmacological implications of allosteric modulation extend beyond simple channel activation or inhibition [13]. Allosteric modulators can provide enhanced selectivity between channel subtypes, reduced tolerance development, and improved therapeutic windows compared to orthosteric ligands. The ability to fine-tune channel function rather than completely block or activate channels makes allosteric modulation particularly attractive for therapeutic applications.
Computational approaches for identifying allosteric modulators have advanced significantly with the availability of high-resolution crystal structures and molecular dynamics simulation capabilities [12]. Virtual screening campaigns using structure-based drug design principles have successfully identified novel allosteric modulators for various ion channel targets. These approaches consider both the static binding site characteristics and the dynamic conformational changes associated with allosteric transitions.
The kinetics of allosteric modulation involve complex multi-step binding and conformational change processes [17]. The apparent rate constants for allosteric effects depend on the intrinsic binding and unbinding rates of the modulator, as well as the conformational equilibrium constants between different channel states. This complexity can result in use-dependent effects, where the degree of modulation depends on the frequency and pattern of channel activation.
Lipid membrane interactions also contribute to allosteric modulation of ion channels [17]. Many allosteric modulators are lipophilic compounds that partition into the membrane bilayer, creating a reservoir for sustained channel modulation. The membrane-accessible binding sites can exhibit prolonged occupancy even after removal of the modulator from the aqueous phase, resulting in long-lasting functional effects that persist for minutes to hours after washout.